molecular formula C18H26N2O3 B5763420 1-[4-[2-(4-methoxyphenyl)-2-oxoethyl]piperazin-1-yl]-3-methylbutan-1-one

1-[4-[2-(4-methoxyphenyl)-2-oxoethyl]piperazin-1-yl]-3-methylbutan-1-one

Cat. No.: B5763420
M. Wt: 318.4 g/mol
InChI Key: KSKPURWTPMRDQU-UHFFFAOYSA-N
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Description

1-[4-[2-(4-methoxyphenyl)-2-oxoethyl]piperazin-1-yl]-3-methylbutan-1-one is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a 4-methoxyphenyl group and a 2-oxoethyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

The synthesis of 1-[4-[2-(4-methoxyphenyl)-2-oxoethyl]piperazin-1-yl]-3-methylbutan-1-one typically involves the reaction of 1-(2-methoxyphenyl)piperazine with oxetane. This reaction is catalyzed by Yb(OTf)3 in acetonitrile, forming the key intermediate 3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-1-ol . The intermediate is then purified by recrystallization from optimized solvents, which is beneficial for large-scale production. The overall yield of this synthetic route is approximately 45% .

Chemical Reactions Analysis

1-[4-[2-(4-methoxyphenyl)-2-oxoethyl]piperazin-1-yl]-3-methylbutan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

1-[4-[2-(4-methoxyphenyl)-2-oxoethyl]piperazin-1-yl]-3-methylbutan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-[2-(4-methoxyphenyl)-2-oxoethyl]piperazin-1-yl]-3-methylbutan-1-one involves its interaction with molecular targets such as alpha1-adrenergic receptors. By binding to these receptors, the compound can modulate their activity, leading to various physiological effects. This interaction is crucial for its potential therapeutic applications in treating conditions like hypertension and cardiac arrhythmias .

Comparison with Similar Compounds

1-[4-[2-(4-methoxyphenyl)-2-oxoethyl]piperazin-1-yl]-3-methylbutan-1-one can be compared to other similar compounds, such as:

These compounds share structural similarities but differ in their specific applications and pharmacokinetic profiles, highlighting the uniqueness of this compound in scientific research and potential therapeutic uses.

Properties

IUPAC Name

1-[4-[2-(4-methoxyphenyl)-2-oxoethyl]piperazin-1-yl]-3-methylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3/c1-14(2)12-18(22)20-10-8-19(9-11-20)13-17(21)15-4-6-16(23-3)7-5-15/h4-7,14H,8-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSKPURWTPMRDQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)N1CCN(CC1)CC(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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